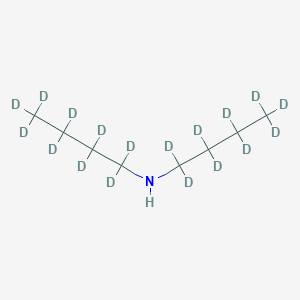

DI-N-Butyl-D18-amine

Vue d'ensemble

Description

DI-N-Butyl-D18-amine, also known as Dibutylamine, is a colorless fluid with a fishy odor . It is an amine used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent . It is flammable and toxic .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through several methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis

The molecular formula of this compound is C8D18N2O . Its molecular weight is 176.352232004 .Chemical Reactions Analysis

Amines like this compound can undergo a variety of chemical reactions . The mass spectra of amines are dominated by alpha-cleavage which produces an alkyl radical on a resonance stabilized nitrogen-containing cation . Secondary and tertiary amines have the possibility of multiple alpha-cleavages .Physical And Chemical Properties Analysis

This compound has a molar mass of 129.247 g·mol−1 . It appears as a colorless liquid with a fishy, ammoniacal odor . It has a density of 767 mg mL−1, a melting point of −61.90 °C, and a boiling point ranging from 137 to 177 °C . It is soluble in water at 4.7 g L−1 .Applications De Recherche Scientifique

Phthalates in Environmental and Health Studies Phthalates, a class of chemicals including di-n-butyl phthalate (DBP), are widely used in consumer and personal care products. Understanding their exposure and health implications has been a subject of various studies. Research indicates that DBP, among other phthalates, is present in various environmental matrices and human matrices, with potential health implications. A detailed exposure assessment is crucial in designing and interpreting epidemiology studies related to phthalates (Johns et al., 2015), (Harunarashid et al., 2017).

Degradation of Nitrogen-Containing Hazardous Compounds Advanced oxidation processes (AOPs) have been highlighted as effective methods for the degradation of nitrogen-containing hazardous compounds, including amines and azo-based compounds. These processes are significant in addressing the persistence of these compounds in water and their hazardous effects. Ozone and Fenton processes are among the most effective for this purpose, showing promise in degrading nitrogen-containing compounds efficiently (Bhat & Gogate, 2021).

Reductive Amination Processes Reductive amination, involving aldehydes, ketones, ammonia, or an amine with a reducing agent, is a vital process in synthesizing alkyl amines. These compounds serve critical roles in various industries, including pharmaceuticals and materials. The review by Irrgang and Kempe (2020) highlights the advancements in using hydrogen as a reducing agent in reductive amination, emphasizing the importance of catalysts, especially nanostructured heterogeneous catalysts, for efficient reaction processes (Irrgang & Kempe, 2020).

Computational Modeling in CO2 Capture The literature emphasizes the importance of computational methods, particularly quantum chemical methods, in studying the reactions between carbon dioxide and aqueous organic amines used for CO2 capture. These methods offer critical insights into the reaction mechanisms, providing guidance for designing more efficient carbon capture agents. This area is crucial for addressing global concerns related to carbon dioxide emissions and their impact on climate change (Yang et al., 2017).

Amine-functionalized Metal–Organic Frameworks Amine-functionalized metal–organic frameworks (MOFs) have been identified as promising materials for applications like CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks, especially those prepared using in situ synthesis, post-modification, and physical impregnation methods, demonstrate high CO2 sorption capacity and significant potential in catalysis applications (Lin et al., 2016).

Safety and Hazards

DI-N-Butyl-D18-amine is flammable and toxic . It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and is fatal if inhaled . It is also toxic to aquatic life . In case of a fire, it is recommended to use CO2, dry chemical, or foam for extinction . It is advised to store it in a well-ventilated place and keep the container tightly closed .

Mécanisme D'action

Target of Action

DI-N-Butyl-D18-amine, also known as Dibutylamine, is primarily used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent . The primary targets of this compound are the materials or substances that it interacts with in these applications. For instance, as a corrosion inhibitor, it targets metal surfaces to prevent oxidation and corrosion.

Biochemical Pathways

Some studies suggest that certain phthalate esters, which are structurally similar to this compound, can be biodegraded by specific bacterial strains . The degradation process involves several steps and produces various metabolites .

Pharmacokinetics

It is known to be a volatile compound with a boiling point between 137 to 177 °c . This suggests that it could be rapidly absorbed and distributed in an organism if ingested or inhaled, and potentially metabolized and excreted through normal physiological processes.

Analyse Biochimique

Biochemical Properties

DI-N-Butyl-D18-amine plays a significant role in various biochemical reactions due to its structural similarity to naturally occurring amines. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for amine oxidases, which catalyze the oxidative deamination of amines to aldehydes, ammonia, and hydrogen peroxide. This interaction is crucial for studying the metabolic pathways of amines and their role in cellular processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative status of cells by altering the levels of reactive oxygen species and antioxidant molecules. This compound can also modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound has been shown to impact neurotransmitter levels and neuronal function, indicating its potential effects on the central nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of monoamine oxidases, enzymes responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition results in increased levels of these neurotransmitters, affecting mood and cognitive functions . Additionally, this compound can bind to specific receptors and modulate their activity, further influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in oxidative stress markers and enzyme activity . These temporal effects are essential for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate neurotransmitter levels and improve cognitive functions. At higher doses, it can induce oxidative stress, inflammation, and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal concentration of this compound for specific experimental conditions to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidative deamination of amines. It interacts with enzymes such as amine oxidases and cytochrome P450 enzymes, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, providing insights into the metabolic fate of this compound and its derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound, influencing its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVDAXLFBXTEQA-VAZJTQEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203578-32-9 | |

| Record name | 203578-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

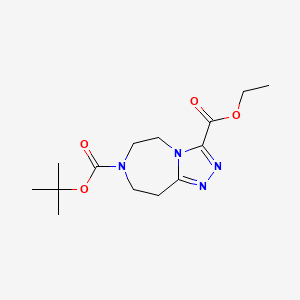

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)

![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)